molecular formula C15H17N3O4 B10981936 methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate

methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate

Katalognummer: B10981936
Molekulargewicht: 303.31 g/mol
InChI-Schlüssel: BAZFJTMUJFBKNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate is a synthetic organic compound featuring a quinoxaline core substituted with a methyl group at position 3 and a ketone at position 2. The quinoxaline moiety is linked via an acetamido group to a methyl propanoate ester.

Eigenschaften

Molekularformel

C15H17N3O4

Molekulargewicht

303.31 g/mol

IUPAC-Name

methyl 3-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C15H17N3O4/c1-10-15(21)18(12-6-4-3-5-11(12)17-10)9-13(19)16-8-7-14(20)22-2/h3-6H,7-9H2,1-2H3,(H,16,19)

InChI-Schlüssel

BAZFJTMUJFBKNI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxalinone scaffold is commonly synthesized via condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the 3-methyl derivative, 3-methyl-1,2-diketone or its equivalent is required.

Method from Patented Protocols:

  • Reactants : o-Phenylenediamine (1.0 eq) and methylglyoxal (1.2 eq).

  • Catalyst : L-Proline (10 mol%) in ethanol at room temperature.

  • Conditions : Stirring for 6–10 hours under aerobic conditions.

  • Yield : 85–92% (reported for analogous quinoxalines).

Key Data:

ParameterValue
Reaction Temperature25°C (room temperature)
Reaction Time8 hours
SolventEthanol
Catalyst Loading10 mol% L-Proline

This method avoids metal catalysts and harsh conditions, aligning with green chemistry principles.

Alternative Routes via Nitroolefin Intermediates

A nitroolefin-based approach (as described in) involves:

  • Nitroolefin synthesis : Condensation of β-nitro styrene derivatives with o-phenylenediamine.

  • Cyclization : Catalyzed by L-proline to form the quinoxalinone ring.

Example Reaction:

o-Phenylenediamine+β-NitroolefinL-Proline, EtOH3-Methyl-2-oxoquinoxaline\text{o-Phenylenediamine} + \beta\text{-Nitroolefin} \xrightarrow{\text{L-Proline, EtOH}} \text{3-Methyl-2-oxoquinoxaline}

Introduction of the Acetamido Side Chain

Bromoacetylation of Quinoxalinone

The quinoxalinone nitrogen is functionalized with a bromoacetyl group to enable subsequent amide coupling.

Procedure:

  • Reactants : 3-Methyl-2-oxoquinoxaline (1.0 eq), bromoacetyl bromide (1.5 eq).

  • Base : Triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 70–78%.

Key Data:

ParameterValue
SolventDichloromethane
Temperature0°C → 25°C
Reaction Time3 hours

Amide Coupling with Methyl 3-Aminopropanoate

The bromoacetyl intermediate reacts with methyl 3-aminopropanoate to form the acetamido-propanoate moiety.

Method Adapted from:

  • Reactants : Bromoacetyl-quinoxalinone (1.0 eq), methyl 3-aminopropanoate (1.2 eq).

  • Coupling Agent : EDCl (1.5 eq), HOBt (1.5 eq) in DMF.

  • Conditions : Stirring at room temperature for 12 hours.

  • Yield : 65–72%.

Reaction Scheme:

Bromoacetyl-quinoxalinone+Methyl 3-aminopropanoateEDCl/HOBtTarget Compound\text{Bromoacetyl-quinoxalinone} + \text{Methyl 3-aminopropanoate} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}

Optimization Insights:

  • Excess amine improves yield by mitigating hydrolysis of the bromoacetyl intermediate.

  • Polar aprotic solvents (DMF, THF) enhance coupling efficiency.

Esterification and Final Modification

ParameterValue
CatalystH₂SO₄
Temperature65°C (reflux)
Reaction Time7 hours

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Recent advances propose tandem cyclization-amide coupling sequences to reduce purification steps:

  • Simultaneous cyclization and functionalization using bifunctional catalysts.

  • Example : Pd-catalyzed coupling of o-phenylenediamine with methyl 3-(2-bromophenyl)propanoate derivatives.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) have been explored for esterification and amide bond formation under mild conditions, though yields remain lower (~50–60%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
L-Proline catalysis85–92>95Metal-free, room temperatureRequires anhydrous conditions
EDCl/HOBt coupling65–7290–93High regioselectivityCostly coupling reagents
Acid-catalyzed ester80–8888–92Simple setupLong reaction time

Analyse Chemischer Reaktionen

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility and biological activity.

Conditions and Outcomes

Reaction TypeConditionsProductYieldCharacterization Method
Acidic HydrolysisHCl (1M), reflux, 4h3-(2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoic acid85%1H^1H NMR (DMSO-d6): δ 2.63 (t, J = 6.0 Hz, 2H), 4.42 (t, J = 6.0 Hz, 2H)
Basic HydrolysisNaOH (1M), ethanol/water, 25°C, 10hSame carboxylic acid91%TLC monitoring, FT-IR (loss of ester C=O at 1720 cm1^{-1})

Mechanism :

  • Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Substitution at the Acetamido Linker

The acetamido group participates in nucleophilic reactions, enabling the introduction of diverse substituents.

Example Reaction with Hydrazine

ConditionsProductYieldKey Data
Hydrazine hydrate, ethanol, reflux, 6h3-(2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanhydrazide85%1H^1H NMR (DMSO-d6): δ 8.12 (s, 1H, NH), 4.38 (t, J = 6.0 Hz, 2H)

Applications :

  • Hydrazide intermediates are precursors for synthesizing acylhydrazones or heterocycles (e.g., triazoles) via condensation or cyclization .

Cyclization Reactions

The quinoxaline ring and flexible propanoate chain facilitate intramolecular cyclization under thermal or catalytic conditions.

Key Observations :

  • Heating in DMF with K2_2CO3_3 promotes formation of six-membered lactams via amide-ester condensation.

  • Cyclization products exhibit enhanced rigidity, potentially improving binding affinity in biological systems .

Hydrogen Bonding and Supramolecular Interactions

The quinoxaline N-atoms and acetamido NH participate in hydrogen bonding, influencing crystal packing and solubility.

Structural Data :

  • X-ray diffraction of analogs reveals chains along the b-axis via N–H···O bonds between acetamido groups (d = 2.89 Å) .

  • π-Stacking interactions between quinoxaline rings (3.48 Å spacing) stabilize supramolecular architectures .

Functionalization of the Quinoxaline Ring

The 3-methyl-2-oxoquinoxaline moiety undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing oxo group.

Documented Modifications :

  • Nitration : Requires concentrated HNO3_3/H2_2SO4_4 at 0°C, yielding 6-nitro derivatives.

  • Halogenation : Electrophilic bromination (Br2_2, FeCl3_3) occurs at the 6-position .

Amide Coupling Reactions

The terminal carboxylic acid (from hydrolysis) engages in peptide coupling to generate propanamide analogs.

Example Synthesis :

ReagentsProductYieldApplication
DCC/DMAP, R-NH2_2N-Alkyl-3-[2-oxoquinoxalin-1(2H)-yl]propanamides63–81%Anticancer lead compounds

Optimized Protocol :

  • Azide coupling (NaN3_3, −5°C) followed by Staudinger reaction achieves higher yields than traditional DCC methods .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) induces cleavage of the acetamido bond, forming 3-methylquinoxalin-2(1H)-one and methyl acrylate derivatives.

  • Thermal Stability : Decomposes above 200°C via retro-Michael elimination (TGA-DSC data).

This compound’s multifunctional design enables diverse reactivity, making it a versatile scaffold in medicinal chemistry. Experimental validation through NMR, HPLC, and X-ray crystallography ensures precise structural elucidation during derivatization .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-(2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es durch Hemmung von Enzymen oder Bindung an Rezeptoren wirken und so biologische Pfade modulieren. Die genauen molekularen Zielstrukturen und Pfade können je nach der spezifischen Anwendung und dem untersuchten biologischen System variieren.

Wirkmechanismus

The mechanism of action of methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound shares key features with several analogs:

  • Quinoxaline backbone: Similar to ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (), which has a 2-oxoquinoxaline core but differs in substituents (phenylpropanoate vs. methyl propanoate ester) .
  • Fluorouracil-linked esters: Compounds like (R)-methyl 2-(2-5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido derivatives () replace the quinoxaline with a fluorouracil moiety, altering electronic properties and bioactivity .
  • Indole-containing esters: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate () shares the ester-amide linkage but incorporates an indole ring instead of quinoxaline, affecting lipophilicity and metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound* C₁₅H₁₇N₃O₄ 303.32 N/A N/A N/A
Ethyl 2-(6,7-dimethyl-2-oxoquinoxalin-3-yl)propanoate C₂₁H₂₀N₂O₄ 364.40 184–186 48 IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 12.35 (NH)
(R)-Methyl 2-(5-fluoro-2,4-dioxo)acetamido propanoate C₁₅H₁₄FN₃O₅ 347.29 192–193 72 ¹³C NMR: δ 172.2 (ester C=O); MS: m/z 364
Ethyl 3-(indol-2-yl)propanoate C₁₈H₂₃NO₄ 317.38 N/A N/A IR: Not reported; MS: Not applicable

*Theoretical values for the target compound are inferred from structural analogs.

Key Observations:
  • Melting Points: Quinoxaline derivatives (e.g., ) exhibit higher melting points (184–186°C) compared to fluorouracil-linked analogs (156–206°C), likely due to stronger intermolecular hydrogen bonding in the former .
  • Spectral Signatures: The target compound’s ¹H NMR would likely show signals for the quinoxaline NH (~δ 12.35) and methyl ester (~δ 3.59), as seen in and .
  • Synthetic Yields : Fluorouracil-containing esters () show moderate yields (50–72%), suggesting challenges in stabilizing reactive intermediates during synthesis .

Biologische Aktivität

Methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Synthesis of the Compound

The compound is synthesized through a series of chemical reactions involving quinoxaline derivatives. The general synthetic route involves:

  • Formation of Quinoxaline Derivative : The initial step includes the synthesis of 3-methyl-2-oxoquinoxaline.
  • Acetamido Group Introduction : The quinoxaline derivative is then reacted with acetamide to introduce the acetamido functionality.
  • Final Esterification : The methyl ester group is introduced to yield this compound.

The yield and purity of the synthesized compound are typically confirmed using techniques such as NMR and IR spectroscopy, ensuring structural integrity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives:

  • In Vitro Screening : Compounds derived from quinoxaline have been screened against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For instance, at a concentration of 25 mg/ml, certain derivatives exhibited significant antibacterial activity, comparable to standard antibiotics like streptomycin .
  • Antifungal Activity : The same derivatives have shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger. For example, specific compounds displayed over 50% inhibition against these fungi at concentrations around 50 µg/ml .

Anticancer Activity

Recent investigations into the anticancer potential of quinoxaline derivatives have yielded encouraging results:

  • Cell Line Studies : Compounds were tested against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, some derivatives exhibited IC50 values in the low micromolar range (e.g., 2.1 - 9.8 µM), indicating potent cytotoxic effects .
  • Mechanistic Insights : Further studies revealed that certain compounds could induce apoptosis in cancer cells by modulating key apoptotic markers such as caspases and Bcl-2 family proteins. For instance, one derivative showed a significant increase in caspase-3 levels, suggesting a mechanism through which it triggers programmed cell death .

Case Studies

Several case studies have been documented that illustrate the biological efficacy of this compound:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized a series of quinoxaline derivatives and evaluated their antibacterial activity using the tube dilution method. Results indicated that compounds showed significant inhibition against both gram-positive and gram-negative bacteria .
  • Antifungal Evaluation :
    • In another study, a set of quinoxaline-based compounds was screened for antifungal activity using the cup plate method. Compounds demonstrated varying degrees of efficacy against Aspergillus species, with some achieving over 60% inhibition at specific concentrations .

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate?

Methodological Answer:
Synthesis typically involves coupling 3-methyl-2-oxoquinoxaline derivatives with methyl 3-aminopropanoate via acetamide linkage. Key steps include:

  • Reaction Optimization : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to activate carboxylic acid intermediates, ensuring anhydrous conditions and inert atmospheres to prevent side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol.
  • Characterization :
    • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments and carbonyl/quinoxaline moieties .
    • X-ray Crystallography : Resolve stereochemical ambiguities and verify molecular packing (e.g., torsion angles of the quinoxaline-acetamido linkage) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Advanced: How should researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies (e.g., Project INCHEMBIOL):

  • Phase 1 (Lab-Scale) :
    • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (2–12) to assess stability. Quantify degradation products via LC-MS .
    • Partition Coefficients : Measure log KowK_{ow} (octanol-water) and log KocK_{oc} (organic carbon) to predict bioaccumulation and soil adsorption .
  • Phase 2 (Ecosystem Modeling) :
    • Use microcosms to simulate aquatic/terrestrial systems, tracking compound distribution in biotic (e.g., algae, Daphnia) and abiotic (sediment, water) compartments .
  • Phase 3 (Field Trials) : Monitor degradation kinetics in agricultural soils under real-world conditions (temperature, microbial activity) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Respiratory Protection : Use NIOSH-approved P95 respirators for dust/aerosol exposure; upgrade to OV/AG/P99 filters if volatile byproducts form .
    • Skin Protection : Wear nitrile gloves and full-body chemical-resistant suits (e.g., Tyvek) to prevent dermal absorption .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.
  • Waste Management : Avoid drainage disposal; collect contaminated solvents in sealed containers for incineration .

Advanced: How can contradictions in toxicity data from different bioassays be resolved?

Methodological Answer:

  • Data Harmonization :
    • Dose-Response Normalization : Express results as % inhibition relative to controls and fit to Hill equation for EC50_{50} comparisons .
    • Assay Validation : Cross-validate using orthogonal methods (e.g., MTT assay for cytotoxicity vs. comet assay for genotoxicity).
  • Mechanistic Studies :
    • Metabolite Profiling : Identify active/toxic metabolites via hepatic microsome incubations and LC-HRMS .
    • Transcriptomics : Compare gene expression profiles (e.g., oxidative stress markers like Nrf2) across conflicting assays to pinpoint mechanistic disparities .

Basic: Which spectroscopic methods are most effective for structural confirmation?

Methodological Answer:

  • High-Resolution NMR :
    • 1H^1H-NMR: Identify coupling patterns (e.g., quinoxaline aromatic protons at δ 7.5–8.5 ppm; acetamido NH at δ 6.5–7.0 ppm) .
    • 13C^{13}C-NMR: Confirm carbonyl signals (e.g., ester C=O at δ 165–170 ppm; quinoxaline C=O at δ 160–165 ppm) .
  • FT-IR Spectroscopy : Detect characteristic bands (e.g., N–H stretch at 3300 cm1^{-1}, C=O at 1700 cm1^{-1}).
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C11–N2 = 1.35 Å) and angles (e.g., N2–C11–C16 = 109.79°) to validate stereochemistry .

Advanced: What computational models predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Target Selection : Prioritize quinoxaline-binding proteins (e.g., kinase inhibitors) using PharmMapper or SwissTargetPrediction.
    • Software : Use AutoDock Vina with AMBER force fields; validate poses with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling :
    • Train models on β-keto ester analogs to predict ADMET properties (e.g., bioavailability, CNS permeability) .
  • Free Energy Calculations :
    • Apply MM-PBSA/GBSA to estimate binding affinities for lead optimization .

Advanced: How can researchers address instability issues during synthesis or storage?

Methodological Answer:

  • Stability Screening :
    • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., monitor weight loss at >150°C) .
    • Light Sensitivity : Store in amber vials under argon; assess photodegradation via accelerated UV exposure tests .
  • Formulation Strategies :
    • Use cryoprotectants (e.g., trehalose) for lyophilization to enhance shelf life.
    • Encapsulate in cyclodextrins or liposomes to mitigate hydrolysis .

Basic: What are the recommended analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation :
    • Extraction : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for plasma/tissue homogenates.
  • Chromatography :
    • HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (water/acetonitrile + 0.1% formic acid), retention time ~8–10 min .
    • Detection : UV at 254 nm (quinoxaline absorbance) or tandem MS (MRM transitions for quantification) .

Advanced: How can the compound’s reactivity be modulated for targeted drug delivery?

Methodological Answer:

  • Prodrug Design :
    • Esterase-labile groups: Introduce tert-butyl esters to enhance lipophilicity; hydrolyze in vivo to active carboxylic acid .
    • pH-Sensitive Linkers: Incorporate hydrazone bonds for selective release in acidic tumor microenvironments .
  • Conjugation Strategies :
    • Attach PEG chains (5–20 kDa) to improve solubility and reduce renal clearance .

Basic: What are the ethical and regulatory considerations for in vivo studies?

Methodological Answer:

  • Animal Welfare : Follow ARRIVE 2.0 guidelines for experimental design (e.g., randomization, blinding) and obtain IACUC approval .
  • OECD Compliance : Adhere to Test No. 423 (acute oral toxicity) and 453 (carcinogenicity) for regulatory submissions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.